

A Spectroscopic Comparison: Triethylene Glycol Monoethyl Ether and its Methyl Ether Analog

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Compound of Interest		
Compound Name:	Triethylene glycol monoethyl ether	
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For researchers, scientists, and drug development professionals, a detailed understanding of the structural and spectroscopic properties of chemical compounds is paramount. This guide provides a comprehensive spectroscopic comparison of **triethylene glycol monoethyl ether** and its analog, triethylene glycol monomethyl ether. The following sections present a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

Comparative Spectroscopic Data

The key spectroscopic features of **triethylene glycol monoethyl ether** and triethylene glycol monomethyl ether are summarized below. These tables facilitate a direct comparison of their characteristic signals, aiding in their differentiation and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy



Chemical Shift (δ) / ppm	Triethylene Glycol Monoethyl Ether Assignment	Triethylene Glycol Monomethyl Ether Assignment
~3.7	-OCH ₂ CH ₂ OH	-OCH2CH2OH
~3.6	-OCH ₂ CH ₂ O-	-OCH ₂ CH ₂ O-
~3.5	CH ₃ CH ₂ O-	-
-	-	~3.3
~1.2	CH ₃ CH ₂ O-	-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment (Triethylene Glycol Monoethyl Ether)	Vibrational Mode Assignment (Triethylene Glycol Monomethyl Ether)	
3600-3200 (broad)	O-H stretch (alcohol)	O-H stretch (alcohol)	
2970-2850	C-H stretch (alkane)	C-H stretch (alkane)	
1150-1085	C-O stretch (ether)	C-O stretch (ether)	

Mass Spectrometry (MS)



m/z	Relative Intensity (Triethylene Glycol Monoethyl Ether)	Proposed Fragment	m/z	Relative Intensity (Triethylene Glycol Monomethyl Ether)	Proposed Fragment
179	99.99	[M+H] ⁺	165	-	[M+H]+
117	7.44	[CH3CH2(OC H2CH2)2]+	103	-	[CH3(OCH2C H2)2]+
89	6.53	[CH3CH2OCH 2CH2O]+	59	79.37	[CH3OCH2CH
133	4.09	[HO(CH ₂ CH ₂) ₃] ⁺	45	99.99	[CH ₂ OH] ⁺
180	8.98	[M+H+1]+	58	33.02	[CH₃OCH₂CH] ⁺

Note: Fragmentation patterns are based on electron ionization (EI) and electrospray ionization (ESI) data.[1][2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the glycol ether is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or deuterium oxide (D₂O). The solution is then transferred to an NMR tube. ¹H NMR spectra are acquired on a spectrometer operating at a frequency of 200 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy



The infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

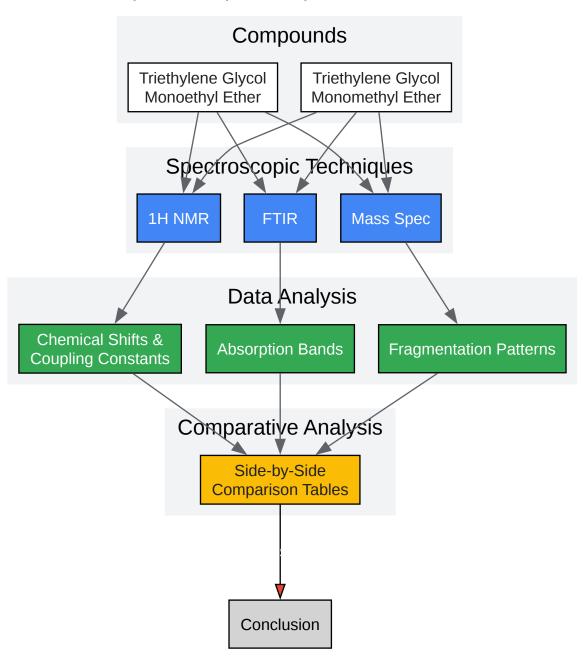
Mass spectra are acquired using a mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source. For EI, the sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV). For ESI, the sample is dissolved in a suitable solvent and infused into the ion source. The resulting ions are then analyzed by the mass analyzer.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of the two glycol ethers.



Spectroscopic Comparison Workflow



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Caption: Workflow for Spectroscopic Comparison.

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References

- 1. Triethylene glycol monomethyl ether | C7H16O4 | CID 8178 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triethylene glycol monoethyl ether | C8H18O4 | CID 8190 PubChem [pubchem.ncbi.nlm.nih.gov]
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